molecular formula C26H32O8 B1253283 6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide

6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide

Cat. No. B1253283
M. Wt: 472.5 g/mol
InChI Key: BGHIYTOMRKMPOK-UWYPHWFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide is a natural product found in Drimia elata with data available.

Scientific Research Applications

Chemical Isolation and Identification

This compound has been identified and isolated from various plant sources. For instance, it was isolated from the dichloromethane extract of the bulbs of Drimia robusta and the methanol extract of the bulbs of Urginea epigea (Koorbanally et al., 2004). Similarly, it has been isolated from other species like Drimia robusta and Urginea altissima (Pohl et al., 2001).

Pharmacological Potential

This compound has been studied for its potential pharmacological properties. For example, meproscillarin, a derivative of this compound, has been used as a semisynthetic glycoside for the therapy of cardiac insufficiency (Kubinyi, 1978). Furthermore, studies have investigated its efficacy in various formulations, such as oral preparations (Einig & Mayer, 1978).

Potential in Cancer Research

There is research exploring its potential in cancer treatment. Specifically, triterpenes from Ficus microcarpa, including compounds similar to 6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide, showed cytotoxic activities against various human cancer cell lines (Chiang et al., 2005).

Ethnomedicinal Applications

This compound is also significant in ethnomedicine. Urginea lydenburgensis, which yields similar bufadienolides, is used in traditional medicine (Crouch et al., 2006).

Potential in Treating Infectious Diseases

Some studies indicate its use in treating infectious diseases. Withanolides isolated from Acnistus arborescens showed antifungal activity against various fungi responsible for human infections (Roumy et al., 2010).

properties

Product Name

6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

[(3S,6R,8S,9R,10R,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,6,7,9,11,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate

InChI

InChI=1S/C26H32O8/c1-14(27)34-19-12-25(31)20(23(2)8-6-16(28)10-18(19)23)11-21(29)24(3)17(7-9-26(24,25)32)15-4-5-22(30)33-13-15/h4-5,10,13,16-17,19-20,28,31-32H,6-9,11-12H2,1-3H3/t16-,17+,19+,20+,23-,24-,25-,26+/m0/s1

InChI Key

BGHIYTOMRKMPOK-UWYPHWFQSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@]2([C@H](CC(=O)[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O)C)O

Canonical SMILES

CC(=O)OC1CC2(C(CC(=O)C3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)O)C)O

synonyms

6beta-acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide
6beta-ATHOBT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide
Reactant of Route 2
6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide
Reactant of Route 3
6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide
Reactant of Route 4
6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide
Reactant of Route 5
6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide
Reactant of Route 6
6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide

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